Lithium isopropylamide
CAS No.: 38225-32-0
Cat. No.: VC14312555
Molecular Formula: C3H8LiN
Molecular Weight: 65.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38225-32-0 |
---|---|
Molecular Formula | C3H8LiN |
Molecular Weight | 65.1 g/mol |
IUPAC Name | lithium;propan-2-ylazanide |
Standard InChI | InChI=1S/C3H8N.Li/c1-3(2)4;/h3-4H,1-2H3;/q-1;+1 |
Standard InChI Key | NRUBUZBAZRTHHX-UHFFFAOYSA-N |
Canonical SMILES | [Li+].CC(C)[NH-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition and Aggregation States
LDA possesses the molecular formula , corresponding to a lithium salt of the diisopropylamide anion . Its structure in solution is highly solvent-dependent:
-
In tetrahydrofuran (THF), LDA exists primarily as a solvated dimer () .
-
In nonpolar solvents like toluene, temperature-dependent oligomerization occurs, favoring trimers and tetramers at room temperature .
This aggregation profoundly influences reactivity. For example, dimeric LDA in THF exhibits slower deprotonation kinetics compared to higher oligomers in toluene due to solvation effects .
Table 1: Key Physical Properties of LDA
Property | Value |
---|---|
Molecular Weight | 107.14 g/mol |
Density (25°C) | 0.864 g/mL (solution in THF) |
Melting Point | Decomposes above 65°C |
Solubility | Soluble in THF, ethers; reacts with water |
pKa (THF) | 36 |
Reactivity and Mechanistic Insights
Deprotonation Mechanisms
LDA’s efficacy stems from its ability to abstract protons from weakly acidic substrates (pKa ≤ 35 in THF) . Notable features:
-
Kinetic vs Thermodynamic Control: At −78°C, LDA preferentially forms less substituted enolates (kinetic products), while warmer conditions favor thermodynamically stable isomers .
-
LiCl Catalysis: Trace LiCl (0.5 mol%) accelerates ortholithiation rates by 100-fold via mixed tetramer intermediates .
Ortholithiation Case Study
In the reaction of 2,6-difluoropyridine with LDA:
-
Initial deprotonation at −78°C yields aryllithium intermediate .
-
Warming to 0°C triggers nucleophilic substitution, forming 2-fluoro-6-(diisopropylamino)pyridine .
Rate studies reveal a substrate-assisted deaggregation pathway where LDA dimer dissociates upon binding to the aromatic substrate .
Synthetic Applications
Enolate Generation
LDA’s steric bulk directs regioselective enolization. For example, in methyl cyclohexanone:
The less hindered α-hydrogen is abstracted, yielding the kinetic enolate .
Directed Ortho Metalation (DoM)
LDA enables precise functionalization of aromatic rings. A 2025 study demonstrated its use in synthesizing polyfluorinated biaryl compounds via iterative ortholithiation .
Elimination Reactions
While less common, LDA promotes Hofmann-type eliminations, favoring less substituted alkenes due to steric constraints .
Solvent and Additive Effects
THF vs Hydrocarbon Solvents
-
THF: Stabilizes dimeric LDA, slowing reactivity but enhancing selectivity .
-
Toluene: Promotes oligomerization, increasing base strength at the cost of control .
Hemilabile Ligands
Hexamethylphosphoramide (HMPA) additives modify LDA’s aggregation state, enabling dehydrohalogenation of recalcitrant substrates .
Industrial and Pharmaceutical Relevance
Process Optimization
Batch-dependent reactivity in commercial LDA (up to 100-fold rate variations) underscores the need for rigorous quality control . Recent advances in in situ FTIR monitoring allow real-time reaction optimization .
API Synthesis
LDA features in key steps for antidepressants (e.g., sertraline) and antiviral agents, where its low nucleophilicity prevents unwanted side reactions .
Emerging Research Directions
Computational Modeling
DFT studies have elucidated transition states in LDA-mediated reactions, enabling a priori prediction of regioselectivity .
Sustainable Chemistry
Efforts to replace THF with cyclopentyl methyl ether (CPME) aim to improve reaction safety and reduce environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume